N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S2/c1-27-17-7-5-16(6-8-17)14-22(24)23-15-21(20-4-3-13-29-20)30(25,26)19-11-9-18(28-2)10-12-19/h3-13,21H,14-15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWUGSATOPSXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the sulfonyl and thiophene intermediates, followed by their coupling with the acetamide derivative. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or toluene. The reaction temperatures can range from room temperature to reflux conditions, depending on the specific steps involved .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-((4-Methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(m-tolyloxy)acetamide
- Structure : Differs by an m-tolyloxy group instead of the 4-methoxyphenyl in the acetamide moiety.
- Key Data: Molecular weight = 445.6 g/mol (C₂₂H₂₃NO₅S₂).
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
- Structure : Replaces the sulfonyl-thiophene-ethyl chain with a chlorobenzothiazole ring.
- Key Data: Benzothiazole derivatives are noted for antimicrobial and anticancer activities.
- Implications : The benzothiazole core may enhance DNA intercalation or enzyme inhibition, whereas the sulfonyl group in the target compound could improve metabolic stability.
N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide
- Structure : Lacks the sulfonyl group but retains the thiophene and acetamide motifs.
- Key Data : Reported antimycobacterial activity (MIC values in µM range).
- Implications : The absence of the sulfonyl group may reduce polarity but highlights the thiophene’s role in targeting microbial enzymes.
N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives (3a, 3b, 3c)
- Structures: 3a: Naphthalen-1-yl substituent (IC₅₀ = 69 µM for enzyme inhibition). 3b: 2-Nitrophenyl group (IC₅₀ = 87 µM). 3c: Phenoxy group (IC₅₀ = 74 µM).
- Implications : Bulky aromatic groups (e.g., naphthalen-1-yl in 3a) enhance inhibitory activity compared to electron-withdrawing groups (e.g., nitro in 3b). The target compound’s thiophene-sulfonyl combination may offer a balance of steric and electronic effects.
Pharmacological and Structural Insights
Role of Substituents
- Sulfonyl Group : Enhances solubility and stability but may reduce membrane permeability. Present in the target compound and ’s benzothiazole derivative .
- Thiophene : Common in antimycobacterial and anticancer agents (), likely via π-stacking or sulfur-mediated interactions .
Comparative Data Table
Biological Activity
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide, also known by its CAS number 946297-47-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 431.5 g/mol. Its structure includes several notable functional groups:
- Methoxybenzenesulfonyl group : Enhances solubility and biological interactions.
- Thiophene ring : Associated with various pharmacological properties, including antitumor activity.
- 4-Methoxyphenyl acetamide moiety : Contributes to the compound's overall biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.5 g/mol |
| Structure | Contains sulfonyl and thiophene groups |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in critical biochemical pathways.
- Receptor Modulation : It can modulate the activity of cell surface or intracellular receptors.
- Gene Expression Regulation : Influences the expression of genes related to various cellular processes.
Antitumor Activity
Research has indicated that compounds with similar structural features exhibit significant antitumor properties. The thiophene ring is often linked to anticancer effects due to its ability to interact with cellular mechanisms involved in tumor growth.
Case Study: Antitumor Efficacy
In a study involving compounds structurally related to this compound, it was found that:
- Compound Efficacy : Demonstrated a dose-dependent inhibition of cancer cell proliferation in vitro.
- Mechanism Insight : Induced apoptosis in cancer cells through the activation of caspase pathways.
Antioxidant Properties
The methoxy groups present in the compound may contribute to its antioxidant capabilities, which are crucial for mitigating oxidative stress in cells.
Research Findings on Antioxidant Activity
A study evaluating related methoxyphenol derivatives showed that they possess significant antioxidant effects, which could be extrapolated to this compound:
- DPPH Radical Scavenging Activity : Exhibited a strong ability to scavenge free radicals.
- Cellular Protection : Provided protective effects against oxidative damage in cellular models.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Dose-dependent inhibition of cell proliferation |
| Antioxidant | Significant free radical scavenging activity |
Q & A
Q. What are the standard synthetic routes for this compound, and what critical reaction conditions are required?
The synthesis involves multi-step organic reactions, typically starting with sulfonation of methoxy-substituted benzene derivatives to form the sulfonyl group, followed by coupling with thiophene-containing intermediates. Key steps include nucleophilic substitution and amide bond formation. Reaction conditions require inert atmospheres (e.g., nitrogen), controlled temperatures (e.g., −40°C to reflux), and solvents like dichloromethane or dimethyl sulfoxide. Catalysts such as TMSOTf (trimethylsilyl triflate) and reagents like NIS (N-iodosuccinimide) are critical for regioselectivity .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY and HSQC) resolves aromatic proton environments and confirms substituent positions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides absolute stereochemical confirmation. High-Performance Liquid Chromatography (HPLC) ensures >95% purity .
Q. What biological activities are associated with this compound’s structural motifs?
The methoxybenzenesulfonyl group and thiophene ring are linked to enzyme inhibition (e.g., kinases, sulfotransferases) and receptor modulation. The acetamide moiety enhances bioavailability. Preliminary studies suggest potential in anti-inflammatory or anticancer pathways, though target-specific assays are needed .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising purity?
Yield optimization requires balancing stoichiometry, solvent polarity (e.g., switching from DCM to THF for solubility), and catalyst loadings. Microwave-assisted synthesis reduces reaction times, while flow chemistry minimizes side products. Process Analytical Technology (PAT) monitors real-time intermediates .
Q. How can contradictions in spectral data (e.g., overlapping NMR signals) be resolved?
Use isotopic labeling (e.g., ¹⁵N or ¹³C-enriched precursors) to simplify complex spectra. Dynamic NMR experiments at variable temperatures resolve rotational barriers in sulfonamide groups. Computational tools (DFT-based chemical shift predictions) cross-validate experimental data .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
Molecular docking screens potential protein targets (e.g., COX-2, EGFR). Surface Plasmon Resonance (SPR) quantifies binding affinities. In vitro enzyme inhibition assays (e.g., fluorogenic substrates) and CRISPR-Cas9 gene knockout models validate target engagement .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
Accelerated stability studies (40°C/75% RH) identify degradation pathways (e.g., sulfonamide hydrolysis). LC-MS/MS detects degradation products, while Arrhenius modeling predicts shelf life. Buffered solutions (pH 7.4) mimic physiological stability .
Q. What strategies guide structure-activity relationship (SAR) studies for lead optimization?
Systematic substitution of the methoxy group (e.g., replacing with ethoxy or halogens) and thiophene ring modifications (e.g., benzo-fused analogs) are tested. Pharmacophore mapping and Free-Wilson analysis quantify contributions of substituents to activity .
Q. How can conflicting literature reports on synthetic protocols be reconciled?
Reproduce methods with strict adherence to reported conditions (e.g., inert atmosphere, reagent purity). Use Design of Experiments (DoE) to identify critical variables (e.g., temperature gradients, solvent ratios). Collaborative inter-laboratory validation reduces bias .
Q. What computational approaches model the compound’s interactions with lipid bilayers or protein cavities?
Molecular Dynamics (MD) simulations (e.g., GROMACS) assess membrane permeability. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid models predict electron transfer mechanisms in enzyme binding pockets. Machine learning (e.g., AlphaFold) predicts novel targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
